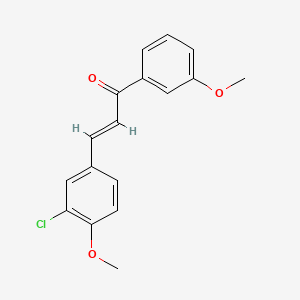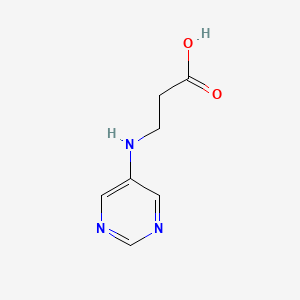
3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(bromoacetyl)coumarin is a compound used as a building block in the preparation of various polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It’s a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .
Synthesis Analysis
3-(bromoacetyl)coumarin can be synthesized via the bromination of 3-acetylcoumarin in chloroform . There have been recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .Chemical Reactions Analysis
3-(bromoacetyl)coumarins are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . They have been used as starting points towards a wide scale of five and six-membered heterocyclic systems .Aplicaciones Científicas De Investigación
Chromatographic Applications
Dimethylformamide dialkylacetals, related to the chemical family of 3-(bromoacetyl)-N,N-dimethylbenzenesulfonamide, react with primary sulfonamides to form derivatives with excellent gas-liquid chromatographic properties. These derivatives can be prepared at the submicrogram level, showing greater retention times than other sulfonamide derivatives. This method was illustrated in the chromatographic determination of specific sulfonamides in biological samples, emphasizing its practical applicability in biological studies (Vandenheuvel & Gruber, 1975).
Synthetic Applications
The reactivity of 3-(bromoacetyl)-related compounds has been explored for the synthesis of various heterocycles, demonstrating their versatility in organic synthesis. For example, 2-bromoacetylthiophene was reacted with different nucleophiles to afford a range of hydrazones and heterocyclic compounds, showcasing the potential of bromoacetyl derivatives in the synthesis of complex organic molecules (Abdelhamid & Shiaty, 1988).
Photodynamic Therapy Applications
New zinc phthalocyanines substituted with benzenesulfonamide derivative groups, akin to the this compound structure, have been synthesized and characterized. These compounds exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy, a treatment modality for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Enzymatic Reaction Studies
Bromoacetylcholine, a compound related to this compound, has been used as a specific label for the acetylcholine receptor from Torpedo californica. This application underlines the role of bromoacetyl compounds in biochemistry for probing the structure and function of enzymatic sites, facilitating the understanding of receptor-ligand interactions (Damle, McLaughlin, & Karlin, 1978).
Propiedades
IUPAC Name |
3-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-12(2)16(14,15)9-5-3-4-8(6-9)10(13)7-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAFAJVCQGGTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
960362-35-0 |
Source


|
| Record name | 3-(2-bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2646322.png)
![3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646324.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2646326.png)
![N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}acetamide](/img/structure/B2646327.png)

